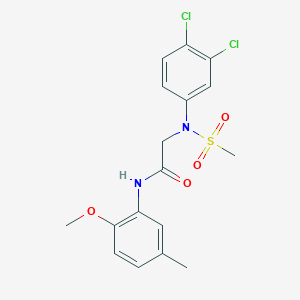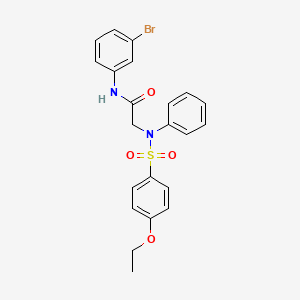![molecular formula C24H20N2O6 B3435601 N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B3435601.png)
N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE
Übersicht
Beschreibung
N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE is a complex organic compound characterized by the presence of benzodioxole and benzene dicarboxamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole unit can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment to Benzene Dicarboxamide: The benzodioxole moiety is then attached to a benzene dicarboxamide core through a series of condensation reactions. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the amide groups can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: Used in the development of novel organic semiconductors and photovoltaic materials.
Biological Studies: Explored for its role as a cyclooxygenase (COX) inhibitor, showing promise as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets:
Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization.
Anti-inflammatory Activity: Acts as a competitive inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: Known for their anticancer properties and ability to inhibit tubulin polymerization.
Benzodioxole Derivatives: Various derivatives have been studied for their COX inhibitory and cytotoxic activities.
Uniqueness
N1N2-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-12-DICARBOXAMIDE stands out due to its dual functionality, combining the properties of benzodioxole and benzene dicarboxamide moieties. This unique structure allows for diverse applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-N,2-N-bis(1,3-benzodioxol-5-ylmethyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(25-11-15-5-7-19-21(9-15)31-13-29-19)17-3-1-2-4-18(17)24(28)26-12-16-6-8-20-22(10-16)32-14-30-20/h1-10H,11-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTXBMVNHKPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B3435521.png)
![5-bromo-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3435528.png)
![2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3435535.png)
![4-(13-ethoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B3435540.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3435545.png)
![1,5-dimethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3435547.png)
![methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3435556.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B3435557.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3435560.png)
![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodophenoxy}acetic acid](/img/structure/B3435575.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B3435590.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B3435599.png)
